3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

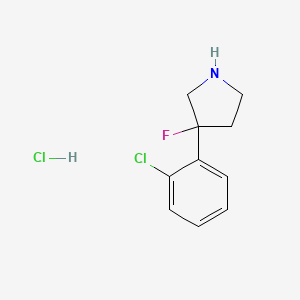

3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride features a five-membered pyrrolidine ring substituted at the 3-position with both a 2-chlorophenyl group and a fluorine atom (Figure 1). The molecular formula is $$ \text{C}{10}\text{H}{11}\text{ClFN} \cdot \text{HCl} $$, yielding a molecular weight of 236.11 g/mol. The stereochemistry at the 3-position is critical, as the fluorine and chlorophenyl groups occupy adjacent positions on the pyrrolidine ring, inducing steric and electronic effects.

The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the fluorine atom participating in hyperconjugative interactions ($$ n{\text{N}} \rightarrow \sigma^*{\text{C-F}} $$) that stabilize specific conformers. X-ray crystallography of analogous fluoropyrrolidines reveals a preference for cis arrangements between the fluorine and nitrogen atoms in protonated forms, driven by electrostatic gauche effects and potential hydrogen bonding.

Table 1: Key structural parameters

Properties

IUPAC Name |

3-(2-chlorophenyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10;/h1-4,13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNPEVNALHJREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride is a pyrrolidine derivative characterized by a chlorophenyl group and a fluorine atom. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific biological targets related to various diseases.

The compound's molecular formula is , with a molecular weight of approximately 125.57 g/mol. Its structure includes a five-membered pyrrolidine ring, which is common among various pharmaceutical agents, enhancing its reactivity and biological activity due to the presence of halogen substituents.

| Property | Value |

|---|---|

| CAS Number | 136725-55-8 |

| Chemical Formula | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol |

| Purity | ≥98% |

| Melting Point | 179-186 °C |

| Optical Rotation | -8.64° (c = 1, methanol) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine, which is then reduced to yield the pyrrolidine structure. Subsequent fluorination can be achieved using reagents like Selectfluor under controlled conditions to ensure selective substitution at the desired position on the pyrrolidine ring.

The biological activity of this compound is primarily linked to its ability to act as an inhibitor for specific enzymes and receptors. Notably, it has been studied for its potential to inhibit complement factor D, which plays a critical role in the complement system implicated in various inflammatory diseases. The mechanism generally involves binding to the active site of the enzyme or receptor, thereby blocking its activity.

Pharmacological Applications

Research indicates that compounds similar to this compound have applications in treating conditions associated with excessive complement activation. These include autoimmune diseases and certain types of cancer where complement factors contribute to disease progression . Additionally, structural modifications of this compound have been explored to enhance its pharmacokinetic properties and selectivity towards specific biological targets.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on complement factor D, leading to reduced inflammation in animal models of autoimmune diseases.

- Dopaminergic Activity : Another study explored the dopaminergic properties of similar pyrrolidine derivatives, showing that modifications could lead to enhanced selectivity for dopamine receptors, potentially offering therapeutic benefits in treating neurological disorders .

- Fluorinated Drug Development : The incorporation of fluorine in drug design has been shown to improve metabolic stability and binding affinity to target proteins. This characteristic is crucial for developing effective therapies with fewer side effects .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antiparasitic Agents

Research has indicated that derivatives of 3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride can serve as potential inhibitors for Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These derivatives are designed to interact with specific biological pathways, providing a targeted approach to treatment .

1.2. Dipeptidyl Peptidase IV Inhibitors

The compound has been utilized as a building block for synthesizing fluorinated pyrrolidine derivatives that act as potential inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels .

1.3. Aurora Kinase Inhibitors

The (R)-(−)-enantiomer of 3-fluoropyrrolidine hydrochloride has been explored for the synthesis of imidazo[1,2-a]pyrazine derivatives, which may function as aurora kinase inhibitors. Aurora kinases are vital in cell division, making them attractive targets in cancer therapy .

Synthesis of Novel Compounds

2.1. Building Blocks for Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its secondary amine functionality allows for nucleophilic substitutions, facilitating the creation of diverse molecular scaffolds used in drug discovery .

2.2. Ligands for Metal Complexes

The compound can be employed as a ligand in metal complexes, enhancing their stability and functionality. For instance, cadmium complexes with this pyrrolidine derivative have shown improved properties for applications in ferroelectric materials .

Ferroelectric Materials

3.1. Ferroelectric Properties

Research has demonstrated that cadmium complexes incorporating this compound exhibit enhanced ferroelectric properties, with a Curie temperature significantly higher than non-substituted counterparts. This property is critical for developing materials used in electronic applications such as capacitors and memory devices .

3.2. Ionic Liquids

Ionic liquids derived from this compound have been synthesized, showcasing high oxidation stability and potential applications in energy storage systems like batteries due to their favorable electrochemical properties .

Summary of Key Findings

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

- Bioactivity : Fluorine’s electronegativity may improve binding to serotonin or dopamine receptors, as seen in related pyrrolidine derivatives .

- Stability : Hydrochloride salts generally improve shelf-life, but the target compound’s discontinuation suggests instability under specific storage or synthesis conditions .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

- Formation of the pyrrolidine ring with the 2-chlorophenyl substituent

- Selective fluorination at the 3-position of the pyrrolidine ring

- Conversion of the free base to the hydrochloride salt

Detailed Preparation Steps

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of imine intermediate | 2-Chlorobenzaldehyde + suitable amine | Typically carried out in anhydrous solvent at room temperature |

| 2 | Reduction to pyrrolidine derivative | Reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Yields 3-(2-chlorophenyl)pyrrolidine |

| 3 | Selective fluorination at 3-position | Selectfluor or equivalent fluorinating agent | Fluorination under mild conditions to avoid overreaction |

| 4 | Hydrochloride salt formation | Treatment with HCl gas or HCl in solvent | Enhances compound stability and solubility |

Fluorination Techniques and Selectivity

Selective fluorination of tertiary carbon centers in pyrrolidines is challenging due to potential side reactions and stereochemical complexity. Recent advances in enantioselective fluorination using iodine(III)-based catalysts have demonstrated high enantioselectivity (up to 96% ee) and good yields for related fluorinated heterocycles, indicating potential applicability for this compound's synthesis. Such catalytic systems often employ chiral ligands derived from 1-naphthyllactic acid and enable precise control of the fluorine stereocenter.

Hydrochloride Salt Formation

The final preparation step typically involves converting the free base form of 3-(2-chlorophenyl)-3-fluoropyrrolidine into its hydrochloride salt. This is achieved by bubbling dry HCl gas through a solution of the free base or by adding anhydrous HCl in an appropriate solvent. The hydrochloride salt form offers improved stability, crystallinity, and handling properties, which are advantageous for pharmaceutical applications.

Alternative Synthetic Routes and Considerations

- Some synthetic routes may involve the use of protected intermediates, such as N-Boc-pyrrolidine derivatives, to facilitate selective functionalization and purification.

- Halogen exchange reactions using potassium fluoride or cesium fluoride have been reported in related fluorinated heterocyclic compounds, although these routes often involve harsh conditions and lower yields.

- The use of phase-transfer catalysts and acid scavengers can improve reaction efficiency and reduce corrosion issues during fluorination steps.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions/Notes |

|---|---|---|

| Starting material | 2-Chlorobenzaldehyde | Commercially available |

| Imine formation | Condensation with amine | Room temperature, anhydrous solvent |

| Reduction | NaBH4 or catalytic hydrogenation | Mild reducing conditions |

| Fluorination agent | Selectfluor or iodine(III)-based catalysts | Controlled temperature, inert atmosphere |

| Salt formation | HCl gas or HCl in solvent | Room temperature, dry conditions |

| Yield range | Moderate to high (50-85%) | Depends on fluorination step and purification |

| Enantioselectivity | Up to 96% ee (in related systems) | Using chiral iodine(III) catalysts |

This synthesis approach integrates classical organic transformations with modern selective fluorination techniques, offering a robust pathway to 3-(2-chlorophenyl)-3-fluoropyrrolidine hydrochloride. The choice of fluorinating agent and conditions critically influences the yield and stereochemical outcome, which are essential for the compound's potential biological applications.

Q & A

Q. How can researchers optimize the synthesis of 3-(2-Chlorophenyl)-3-fluoropyrrolidine hydrochloride to improve yield and purity?

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Waste Disposal: Collect halogenated waste separately and neutralize acidic residues with sodium bicarbonate before disposal .

- Spill Management: Absorb spills with vermiculite or sand, then seal in containers labeled for hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for the fluorination step during synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare rates of ¹⁸F vs. ¹⁹F incorporation to distinguish radical vs. ionic pathways .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states for fluorination at C3 .

- In Situ Monitoring: Employ ReactIR to track intermediates and validate proposed mechanisms .

Q. What strategies are effective in determining the stereochemical configuration of this compound, and how can conflicting crystallographic data be reconciled?

Methodological Answer:

- X-Ray Crystallography: Resolve absolute configuration using heavy-atom derivatives (e.g., Se-methionine analogs) .

- Circular Dichroism (CD): Compare experimental CD spectra with simulated data from TD-DFT to confirm enantiomeric purity .

- Cross-Validation: Re-examine diffraction data (e.g., R-factor convergence) to address discrepancies in reported structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.